molecular formula C10H7ClFN B13721250 2-(4-Chloro-2-fluorophenyl)pyrrole

2-(4-Chloro-2-fluorophenyl)pyrrole

Cat. No.: B13721250
M. Wt: 195.62 g/mol
InChI Key: POIKWXUGACAGSQ-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-fluorophenyl)pyrrole is a heterocyclic organic compound featuring a pyrrole ring substituted with a 4-chloro-2-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-fluorophenyl)pyrrole can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and functional group tolerance.

Another method involves the use of platinum and carbon catalysts in a high-pressure autoclave. The reaction typically involves the addition of acetonitrile and glacial acetic acid, followed by hydrogenation at elevated temperatures and pressures .

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-fluorophenyl)pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrole-2-carboxylic acid derivatives, while reduction can produce various pyrrolidine derivatives .

Scientific Research Applications

2-(4-Chloro-2-fluorophenyl)pyrrole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-fluorophenyl)pyrrole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)pyrrole
  • 2-(4-Fluorophenyl)pyrrole
  • 2-(4-Bromophenyl)pyrrole

Uniqueness

2-(4-Chloro-2-fluorophenyl)pyrrole is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Biological Activity

The compound 2-(4-Chloro-2-fluorophenyl)pyrrole is a member of the pyrrole class of heterocyclic compounds, characterized by its unique molecular structure that includes both chlorine and fluorine substituents. The biological activity of this compound has garnered attention due to its potential applications in pharmaceuticals, particularly in antimicrobial and anticancer therapies.

Chemical Structure and Properties

The molecular formula of this compound is C11H8ClFNC_{11}H_8ClFN. Its structure consists of a pyrrole ring attached to a 4-chloro-2-fluorophenyl group, which influences its chemical behavior and biological interactions. The presence of halogen atoms (chlorine and fluorine) is significant as they can enhance the lipophilicity and bioactivity of the compound.

Antimicrobial Activity

Research indicates that pyrrole derivatives, including this compound, exhibit notable antimicrobial properties . Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. For instance, halogen substitutions at specific positions on the pyrrole ring have been correlated with increased antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium .

Comparative Analysis of Pyrrole Derivatives

Compound NameStructure FeaturesUnique Aspects
5-Fluoro-1H-pyrroleFluorine substitution on the pyrroleKnown for anti-inflammatory properties
4-ChlorophenylpyrroleChlorine substitution on the phenylExhibits significant antibacterial activity
3-(4-Chlorophenyl)-1H-pyrroleChlorine on different phenyl positionPotential use in organic electronics
1-(4-Chlorophenyl)-3-methylpyrroleMethyl group additionIncreased lipophilicity enhances bioavailability

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential . A study focused on trisubstituted pyrroles indicated that certain derivatives could inhibit the invasion of hepatocytes by Plasmodium sporozoites, suggesting a mechanism that might be leveraged for cancer therapies . The inhibition rate was reported to exceed 90% at a concentration of 2 μM, highlighting the compound's potency.

Moreover, research into related pyrrole compounds has shown their ability to interact with ATP-binding domains of growth factor receptors like EGFR and VEGFR2, which are critical targets in cancer treatment . These interactions suggest that modifications to the pyrrole structure can lead to enhanced stability and efficacy as potential anticancer agents.

The biological mechanisms underlying the activity of this compound are not fully elucidated but are believed to involve:

  • Inhibition of Protein Interactions : Compounds similar to this compound have been shown to disrupt key protein interactions necessary for pathogen invasion or cancer cell proliferation.
  • Membrane Interaction : Studies suggest that these compounds may intercalate into lipid bilayers, altering membrane dynamics and influencing cellular uptake mechanisms .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that various pyrrole derivatives exhibited varying degrees of antibacterial activity, with halogenated compounds showing enhanced effects against resistant strains .
  • Cancer Cell Line Studies : In vitro studies have indicated that certain pyrrole derivatives can inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways .
  • Molecular Docking Studies : In silico analyses have provided insights into how structural modifications influence binding affinities with target proteins, suggesting a pathway for rational drug design involving pyrrole derivatives .

Properties

Molecular Formula

C10H7ClFN

Molecular Weight

195.62 g/mol

IUPAC Name

2-(4-chloro-2-fluorophenyl)-1H-pyrrole

InChI

InChI=1S/C10H7ClFN/c11-7-3-4-8(9(12)6-7)10-2-1-5-13-10/h1-6,13H

InChI Key

POIKWXUGACAGSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)C2=C(C=C(C=C2)Cl)F

Origin of Product

United States

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